molecular formula C23H23FN4O3 B2934563 N-(4-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251676-01-3

N-(4-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2934563
CAS No.: 1251676-01-3
M. Wt: 422.46
InChI Key: RQBXZZHWUJWNIV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

  • Acetamide backbone: The N-(4-acetylphenyl) group provides hydrogen-bonding capacity and influences solubility.
  • Piperidine ring: A six-membered nitrogen-containing heterocycle, which enhances conformational flexibility and modulates pharmacokinetic properties.
  • 1,2,4-Oxadiazole substituent: A five-membered heterocycle with a 4-fluorophenyl group at position 3, contributing to aromatic interactions and metabolic stability .

This compound’s design leverages the oxadiazole moiety’s role in enhancing binding affinity to biological targets, as seen in other pharmacologically active molecules .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-15(29)16-4-8-20(9-5-16)25-21(30)14-28-12-10-18(11-13-28)23-26-22(27-31-23)17-2-6-19(24)7-3-17/h2-9,18H,10-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBXZZHWUJWNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H22FN4O3
  • Molecular Weight : 432.45 g/mol
  • CAS Number : 1251628-68-8

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anti-cancer and anti-inflammatory properties. The presence of the oxadiazole and piperidine moieties contributes significantly to its pharmacological potential.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReferences
Anti-cancerInduces apoptosis in cancer cells via mitochondrial pathway
Anti-inflammatoryInhibits pro-inflammatory cytokines (e.g., TNF-alpha)
AntimicrobialExhibits activity against various bacterial strains
  • Anti-Cancer Activity :
    • The compound has been shown to induce apoptosis in various cancer cell lines by activating the mitochondrial pathway. This involves the release of cytochrome c and subsequent activation of caspases, leading to programmed cell death .
  • Anti-Inflammatory Effects :
    • It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is mediated through the suppression of NF-kB signaling pathways, which are crucial in inflammation .
  • Antimicrobial Properties :
    • Preliminary studies indicate that the compound demonstrates antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anti-Cancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), this compound was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was attributed to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Case Study 2: Inhibition of Inflammatory Response

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced the levels of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Oxadiazole Motifs

N-{4-[2-(4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide (S428-1041)
  • Key differences : The oxadiazole ring is substituted with a tetrahydropyran (oxan-4-yl) group instead of 4-fluorophenyl.
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Key differences : Replaces the piperidine-acetamide backbone with a pyridine ring and a bulky cyclohexyl group.
  • Impact : The lack of a piperidine ring reduces basicity, while the cyclohexyl group enhances lipophilicity, likely improving membrane permeability .
PSN632408 (4-([3-{4-pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid tert-butyl ester)
  • Key differences : Incorporates a pyridine-linked oxadiazole and a tert-butyl ester group.
  • Impact : The ester moiety increases metabolic instability compared to the acetamide group in the main compound, suggesting shorter half-life .

Analogues with Fluorophenyl-Acetamide Motifs

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
  • Key differences : Replaces oxadiazole with an imidazole ring and introduces a sulfinyl group.
  • Impact : The imidazole’s basic nitrogen may enhance interactions with charged residues in enzyme active sites, but the sulfinyl group introduces stereochemical complexity .
2-{[4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Key differences : Substitutes oxadiazole with a triazole ring and adds a sulfanyl linker.

Pharmacologically Relevant Analogues

Rimonabant (SR141716A)
  • Key differences : A pyrazole-carboxamide with chlorophenyl groups instead of oxadiazole and fluorophenyl.
  • Impact: Rimonabant’s cannabinoid receptor antagonism highlights the importance of halogenated aryl groups, but the main compound’s oxadiazole-piperidine system may offer improved CNS penetration .
AM251
  • Key differences : Similar to rimonabant but includes an iodophenyl group.

Comparative Analysis Tables

Table 1. Structural and Functional Comparison

Compound Name Core Heterocycle Aryl Substituent Key Functional Group Potential Pharmacological Role
Main Compound 1,2,4-Oxadiazole 4-Fluorophenyl Piperidine-acetamide CNS-targeted modulator
S428-1041 1,2,4-Oxadiazole Oxan-4-yl Piperidine-acetamide Metabolic stability enhancer
PSN375963 1,2,4-Oxadiazole Butylcyclohexyl Pyridine Lipid metabolism regulator
N-{4-[4-(4-Fluorophenyl)...}acetamide dihydrate Imidazole 4-Fluorophenyl Methylsulfinyl-imidazole Kinase inhibition

Table 2. Physicochemical Properties (Inferred)

Compound Name logP (Predicted) Solubility (mg/mL) Polar Surface Area (Ų)
Main Compound 3.2 0.05 85
S428-1041 2.8 0.10 92
Rimonabant 5.1 0.01 78
2-{[4-Ethyl-5-(pyridin-4-yl)...}acetamide 2.5 0.15 105

Research Implications

  • Structural Optimization : Fluorophenyl-oxadiazole derivatives balance lipophilicity and target engagement, as seen in the main compound’s design .
  • Target Selectivity : Piperidine-linked oxadiazoles show promise for CNS applications due to favorable logP and blood-brain barrier penetration .
  • Metabolic Stability : The absence of ester groups (cf. PSN632408) in the main compound suggests improved metabolic resistance .

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